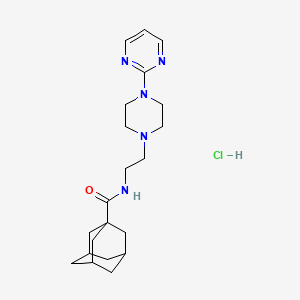
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1) is a bioactive chemical.
Applications De Recherche Scientifique
Structural Analysis and Activity Predictions
- The crystal structures of benzoic acid derivatives, including 2-[3-(m-methylphenoxymethyl)-5-phenyl-[1,2,4]triazol-4-yl]-benzoic acid, have been analyzed, revealing different structural motifs and interactions. This analysis aids in predicting the bioactivity of these compounds, such as Endothelin B receptor antagonist activity (J. Dinesh, 2013).
Chemical Reactions and Synthesis
- Research includes the exhaustive C-methylation of carboxylic acids like benzoic acid to produce compounds such as t-butylbenzene, demonstrating a new route for creating specific organic compounds (A. Meisters & T. Mole, 1974).
Synthesis of Novel Derivatives for Antifungal Activity
- Benzoic acid derivatives have been synthesized for potential antifungal applications, as seen in the creation of triazolylindole derivatives incorporating benzoic acid structures (I. Singh & J. Vedi, 2014).
Exploration in Organic Chemistry
- Studies have been conducted on the synthesis of various benzoic acid derivatives, exploring their properties, reactions, and potential applications in fields like medicinal chemistry and material science. For example, research into the synthesis of imidazolyl benzoic acids illustrates the diverse chemical manipulation possibilities of benzoic acid (Síria A. Barros et al., 2007).
Development of EP1 Receptor Selective Antagonists
- Benzoic acid derivatives are being studied for their potential as EP1 receptor selective antagonists, contributing significantly to the development of targeted therapies in pharmacology (A. Naganawa et al., 2006).
Acidity and Steric Effects in Chemical Reactions
- The acidity of benzoic acids and their derivatives has been a subject of study, especially focusing on how steric effects influence their chemical behavior, which is crucial for understanding their reactivity in various contexts (U. Lüning et al., 1996).
Ligand Synthesis for Metal Complexes
- Benzoic acid derivatives have been used in the synthesis of ligands for metal complexes, demonstrating their versatility in inorganic chemistry and potential for creating new materials or catalysts (J. Cano et al., 1995).
Propriétés
Numéro CAS |
26180-43-8 |
|---|---|
Nom du produit |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1) |
Formule moléculaire |
C20H22N2O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-aminoethanol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C18H15NO2.C2H7NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;3-1-2-4/h2-12H,1H3,(H,20,21);4H,1-3H2 |
Clé InChI |
FXPWMBYTHFNJKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C(CO)N |
SMILES canonique |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C(CO)N |
Apparence |
Solid powder |
Autres numéros CAS |
26180-43-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)

![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)